molecular formula C12H15NO2 B4718264 N-(2-methoxyphenyl)-2-methylcyclopropanecarboxamide

N-(2-methoxyphenyl)-2-methylcyclopropanecarboxamide

Cat. No. B4718264
M. Wt: 205.25 g/mol
InChI Key: LFVZNOLLHASXJZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylcyclopropanecarboxamide, also known as MEM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MEM belongs to the class of cyclopropane carboxamides, which are known for their diverse biological activities. In

Scientific Research Applications

Fluorescent Probing for Ni(II) Detection

The compound has been utilized as a fluorescent probe for the selective detection of nickel ions (Ni 2+) in mixed aqueous-organic solutions. This application is crucial for environmental monitoring and industrial processes where nickel detection is necessary. The compound’s ability to function as a non-toxic, precise cell-permeable probe makes it suitable for live cell imaging, particularly using L929 cell lines .

Environmental Impact Assessment

The accumulation of heavy metals like nickel in soils can significantly impact soil fertility and nutrient supply for vegetation. The compound can be used to assess the bioavailability and toxicity of nickel in various environmental components, aiding in the first step toward nickel eradication from water and food materials .

Leishmanicidal Activity

Another derivative of the compound, N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown promising results against Leishmania mexicana. Its in vivo leishmanicidal activity has been characterized, indicating potential applications in the treatment and study of leishmaniasis .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-7-9(8)12(14)13-10-5-3-4-6-11(10)15-2/h3-6,8-9H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVZNOLLHASXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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